REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](F)[C:3]=1[C:4]#[N:5].O.[NH2:12][NH2:13].CC(C)=O>C(O)C>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:3]=1[C:4]([NH2:5])=[N:12][NH:13]2 |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C(=CC=C1)F
|
Name
|
|
Quantity
|
3.74 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated in-vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an orange/brown solid, which
|
Type
|
CUSTOM
|
Details
|
was partitioned between saturated aqueous sodium hydrogen carbonate solution and dichloromethane
|
Type
|
CUSTOM
|
Details
|
evaporated in-vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a brown solid, which
|
Type
|
CUSTOM
|
Details
|
was absorbed onto Florisil (60-100 mesh)
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on Flashmaster II
|
Type
|
CUSTOM
|
Details
|
over 60 min
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in-vacuo
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NNC2=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.14 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |